Barium diphenylamine sulfamate

Description

Contextualization within Chemical Research Domains

Barium Diphenylamine (B1679370) Sulfonate is a chemical compound primarily recognized for its utility in analytical chemistry. gspchem.com It functions as a vital redox indicator, a substance that signals the completion of an oxidation-reduction reaction by changing color at a specific electrode potential. quora.comwikipedia.org Its principal application is in redox titrations, a quantitative analytical method used to determine the concentration of an analyte. merckmillipore.comgspchem.com

Beyond titrimetry, the compound serves as a versatile reagent in broader chemical research, including applications in industrial quality control and environmental monitoring. gspchem.comcymitquimica.com Its organometallic nature also makes it a subject of interest as a precursor material in various fields of industrial chemistry. gspchem.com

Historical Development of its Academic Relevance and Applications

The academic journey of Barium Diphenylamine Sulfonate is rooted in the evolution of redox titrimetry. While early redox titrations in the late 18th and early 19th centuries used self-indicating reagents or simple dyes like indigo, the field expanded significantly in the mid-1800s with new titrants. libretexts.orgresearchgate.net However, a major limitation was the scarcity of suitable indicators. libretexts.org

Scope and Objectives of Contemporary Research Endeavors

Modern research continues to explore and expand the applications of Barium Diphenylamine Sulfonate. Scientific investigations delve into its fundamental physicochemical properties, such as ion-ion interactions, solvation volumes, and thermodynamic parameters in various solvent mixtures like ethanol-water and acetonitrile-water. sciencepublishinggroup.comresearchgate.netijeit.comscispace.com These studies are crucial for understanding its behavior at a molecular level and optimizing its function in different chemical environments.

Contemporary applications have diversified beyond classical titrations. The compound is employed in the spectrophotometric micro-determination of non-steroidal anti-inflammatory drugs (NSAIDs). scribd.com It is also a key component in the development of advanced analytical tools, such as colorimetric sensor arrays for diagnosing diseases like lung cancer and Kawasaki disease through the analysis of biological samples. scribd.com In environmental and agricultural science, it is used as an effective indicator in the wet oxidation methods for determining organic carbon content in soil, compost, and sludge. scispace.com

Nomenclature and Isomeric Considerations: Exploring "Barium Diphenylamine Sulfonate" (CAS: 6211-24-1) versus "Barium Diphenylamine Sulfamate" (CAS: 63979-85-1)

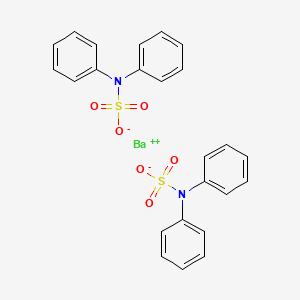

A critical point of clarification in the scientific literature is the distinction between two similarly named but structurally different compounds: Barium Diphenylamine Sulfonate and Barium Diphenylamine Sulfamate (B1201201).

Barium Diphenylamine Sulfonate (CAS: 6211-24-1) : This compound is correctly named Barium diphenylamine-4-sulfonate. cymitquimica.comlookchem.com Its structure features a sulfonate group (-SO₃⁻) bonded directly to a carbon atom on one of the phenyl rings of the diphenylamine moiety. merckmillipore.com It is the more commonly cited compound in the context of redox indicators for titration. gspchem.comchemicalbook.comacs.org

Barium Diphenylamine Sulfamate (CAS: 63979-85-1) : This compound is the barium salt of diphenylsulfamic acid. habitablefuture.orgnih.gov In its structure, the sulfur atom is bonded to the nitrogen atom of the diphenylamine core (an N-S bond), forming a sulfamate group. nih.gov While one of its synonyms is listed as "barium diphenylaminosulfonate," its definitive identification by CAS number and molecular structure confirms it is a sulfamate, not a sulfonate. habitablefuture.orgnih.gov

The structural difference—a C-S bond in the sulfonate versus an N-S bond in the sulfamate—results in two distinct chemical entities with unique properties and CAS identifiers.

Interactive Data Tables

Table 1: Physicochemical Properties of Barium Diphenylamine Sulfonate

| Property | Value | Source(s) |

| CAS Number | 6211-24-1 | merckmillipore.comlookchem.comchemicalbook.com |

| Synonyms | Diphenylamine-4-sulfonic acid barium salt; Barium diphenylamine-4-sulphonate | merckmillipore.comlookchem.com |

| Molecular Formula | C₂₄H₂₀BaN₂O₆S₂ | acs.org |

| Molecular Weight | 633.88 g/mol | lookchem.com |

| Appearance | White to gray crystalline powder | quora.compatsnap.com |

| Melting Point | >300 °C | merckmillipore.comlookchem.com |

| Water Solubility | Slightly to moderately soluble, especially in hot water. | chemicalbook.compatsnap.com |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | lookchem.comchemicalbook.com |

Table 2: Physicochemical Properties of Barium Diphenylamine Sulfamate

| Property | Value | Source(s) |

| CAS Number | 63979-85-1 | habitablefuture.orgnih.gov |

| Synonyms | Barium bis(diphenylsulfamate); Sulfamic acid, diphenyl-, barium salt | habitablefuture.orgnih.gov |

| Molecular Formula | C₂₄H₂₀BaN₂O₆S₂ | nih.gov |

| Molecular Weight | 633.9 g/mol | nih.gov |

| Appearance | Data not widely available, presumed solid. | |

| IUPAC Name | barium(2+);N,N-diphenylsulfamate | nih.gov |

| Parent Acid | Diphenylsulfamic acid | nih.gov |

Table 3: Indicator Properties of Barium Diphenylamine Sulfonate

| Property | Description | Source(s) |

| Application | Redox Indicator | gspchem.comchemicalbook.com |

| Color of Reduced Form | Colorless | quora.com |

| Color of Oxidized Form | Violet / Red-violet | quora.comsdfine.com |

| Transition Potential | ~ +0.84 Volts | sdfine.com |

| Sensitivity Test | A standard test by the American Chemical Society verifies its sensitivity by producing a violet color with potassium dichromate, which is then discharged by ferrous ammonium (B1175870) sulfate (B86663). | acs.org |

Structure

3D Structure of Parent

Properties

CAS No. |

63979-85-1 |

|---|---|

Molecular Formula |

C24H20BaN2O6S2 |

Molecular Weight |

633.9 g/mol |

IUPAC Name |

barium(2+);N,N-diphenylsulfamate |

InChI |

InChI=1S/2C12H11NO3S.Ba/c2*14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h2*1-10H,(H,14,15,16);/q;;+2/p-2 |

InChI Key |

WEMRXGQCSFRGAS-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)[O-].C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)[O-].[Ba+2] |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)[O-].C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Barium Diphenylamine Sulfonate

Established Synthetic Routes to Diphenylamine (B1679370) Sulfonic Acid Precursors

The initial and critical step in the production of barium diphenylamine sulfonate is the synthesis of its precursor, diphenylamine sulfonic acid. Two principal methods have been historically employed for this purpose.

Sulfonation of Diphenylamine with Concentrated Sulfuric Acid

The most common method for producing diphenylamine sulfonic acid involves the direct sulfonation of diphenylamine using concentrated sulfuric acid. patsnap.comgoogle.com In this process, diphenylamine is reacted with an excess of concentrated sulfuric acid at elevated temperatures. patsnap.comchemicalbook.com The reaction temperature is a critical parameter, typically controlled between 155-160°C to ensure complete sulfonation while avoiding the formation of undesired by-products such as diphenylamine-4,4-disulfonic acid. google.com

The reaction mechanism involves an electrophilic aromatic substitution, where the sulfonating species, which can be H₃SO₄⁺ or H₂S₂O₇ depending on the sulfuric acid concentration, attacks the benzene (B151609) ring of the diphenylamine molecule. cdnsciencepub.com To drive the reaction to completion, water formed during the reaction is often removed under reduced pressure. google.comchemicalbook.com Following the sulfonation, a hydrolysis step is carried out by adding water and maintaining the temperature at around 125°C for a short period. chemicalbook.com

A typical industrial-scale process might involve reacting 8 kg of diphenylamine with 5-10 L of concentrated sulfuric acid, heating to 160°C, and distilling off the water produced. chemicalbook.com The progress of the sulfonation is monitored, and if incomplete, further water is removed. chemicalbook.com

Reaction of o-Phenylenediamine (B120857) with Sulfuric Acid

An alternative, though less detailed in the provided context, route to a sulfonic acid precursor involves the reaction of o-phenylenediamine with sulfuric acid. bloomtechz.com This method is distinct from the direct sulfonation of diphenylamine. While the precise mechanism for this specific reaction is not fully elucidated in the search results, reactions of o-phenylenediamine with acids are known to lead to the formation of benzimidazole (B57391) derivatives. acs.orgijariie.com However, one source explicitly mentions that diphenylamine-4-sulfonic acid can be obtained by reacting o-phenylenediamine with concentrated sulfuric acid, which is then reacted with barium hydroxide (B78521). bloomtechz.com Further investigation into the reaction conditions and mechanism is required to fully understand this synthetic pathway.

Conversion to Barium Salt: Reaction with Barium Hydroxide and Barium Carbonate

Once diphenylamine sulfonic acid is synthesized, the next step is its conversion to the corresponding barium salt. This is typically achieved by neutralizing the acidic solution with a barium compound. patsnap.com

The most frequently cited method involves the use of a hot barium hydroxide solution. patsnap.comgoogle.comchemicalbook.com After the hydrolysis of the sulfonation mixture, it is poured into a large volume of boiling water, and a hot solution of barium hydroxide is added. patsnap.comchemicalbook.com This serves a dual purpose: it neutralizes the excess sulfuric acid and the newly formed diphenylamine sulfonic acid, precipitating the highly insoluble barium sulfate (B86663) while leaving the more soluble barium diphenylamine sulfonate in the solution. patsnap.comgoogle.com

The reaction with barium hydroxide is advantageous as it acts as both a precipitating agent for sulfate ions and a neutralizer for the acid, simplifying the process and saving costs. google.comgoogle.com The amount of barium hydroxide solution added is carefully controlled to ensure complete precipitation of sulfate and neutralization. For instance, after sulfonating 8 kg of diphenylamine, 80-100 kg of a 20 wt% barium hydroxide solution may be added. chemicalbook.com

Barium carbonate is also mentioned as a neutralizing agent. patsnap.com However, its use is associated with the significant issue of barium sulfate contamination in the final product, which can reduce the sensitivity of the indicator. patsnap.com

Advanced Synthetic Strategies and Innovations for Enhanced Purity and Yield

Precipitation Control and Impurity Removal (e.g., Barium Sulfate Management)

A major challenge in the synthesis of barium diphenylamine sulfonate is the co-precipitation of barium sulfate, which is a significant impurity. patsnap.com The use of barium hydroxide as a precipitating and neutralizing agent is a key strategy to manage this issue, as it selectively precipitates the sulfate ions. google.comgoogle.com

After the initial precipitation with barium hydroxide, the mixture is typically filtered to separate the barium sulfate precipitate from the filtrate containing the desired product. chemicalbook.com The filter cake, which is primarily barium sulfate, is then washed with hot water to recover any entrained barium diphenylamine sulfonate, and the washings are combined with the main filtrate. chemicalbook.com

To further purify the solution, the pH of the combined filtrate is adjusted to 6-7 with a sodium carbonate solution while hot. chemicalbook.com This step likely helps to precipitate any remaining soluble barium or other metal impurities as carbonates, which are then removed by hot filtration. chemicalbook.com

Mechanistic Elucidation of Sulfonation and Salt Formation Processes

The synthesis of barium diphenylamine sulfonate is a two-step process that first involves the sulfonation of diphenylamine to yield 4-aminodiphenylamine-2-sulfonic acid, followed by a neutralization reaction with a barium compound to form the final salt. A detailed mechanistic understanding of both stages is crucial for process optimization and control.

Sulfonation of Diphenylamine

The introduction of a sulfonic acid group onto the diphenylamine molecule proceeds via an electrophilic aromatic substitution (SEAr) mechanism. saskoer.ca In this reaction, concentrated sulfuric acid or fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) is typically employed. scirp.orgsolubilityofthings.com

The key steps of the mechanism are as follows:

Formation of the Electrophile: In the presence of concentrated sulfuric acid, sulfur trioxide (SO₃) or protonated sulfuric acid (H₂SO₄⁺) acts as the active electrophile. saskoer.ca The formation of the highly electrophilic sulfonyloxonium ion (HSO₃⁺) is a critical activation step. saskoer.ca

Electrophilic Attack: The electron-rich aromatic ring of diphenylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the HSO₃⁺ ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. saskoer.ca

Regioselectivity: The secondary amine group (-NH-) of diphenylamine is an activating, ortho-, para- directing group. masterorganicchemistry.com This means it donates electron density to the aromatic rings, making them more susceptible to electrophilic attack. The electron density is preferentially increased at the ortho (positions 2 and 6) and para (position 4) carbons. However, due to the significant steric hindrance posed by the bulky phenyl group, the electrophile preferentially attacks the para position. libretexts.org This leads to the predominant formation of 4-aminodiphenylamine-2-sulfonic acid. google.com

Deprotonation: A weak base, such as the HSO₄⁻ ion or a water molecule, removes a proton from the carbon atom bearing the sulfonic acid group. saskoer.ca This restores the aromaticity of the ring and yields the final sulfonated product. saskoer.ca

Industrial processes often carry out this reaction at elevated temperatures, for instance around 160°C, and may involve the removal of water under reduced pressure to drive the equilibrium towards the products. chemicalbook.com

Salt Formation

The second stage of the synthesis is the formation of the barium salt. This is an acid-base reaction where the acidic diphenylamine sulfonic acid reacts with a basic barium compound, typically barium hydroxide, Ba(OH)₂. chemicalbook.comresearchgate.net

The process can be mechanistically described as follows:

Dissociation: In an aqueous solution, the diphenylamine sulfonic acid (HSO₃C₆H₄NHC₆H₅) and barium hydroxide both dissociate. The sulfonic acid releases a proton (H⁺) to form the diphenylamine sulfonate anion (⁻SO₃C₆H₄NHC₆H₅). Barium hydroxide dissociates to yield a barium cation (Ba²⁺) and two hydroxide anions (OH⁻).

Neutralization: The protons from the sulfonic acid react with the hydroxide ions from the barium hydroxide to form water.

Precipitation: The barium cations and the diphenylamine sulfonate anions are then present in the solution. Due to the low solubility of barium diphenylamine sulfonate in water, it precipitates out of the solution as a solid. quora.com The ionic equation for the precipitation is: Ba²⁺(aq) + 2 ⁻SO₃C₆H₄NHC₆H₅(aq) → Ba(SO₃C₆H₄NHC₆H₅)₂(s)

A Chinese patent describes a practical application of this, where a hot solution of barium hydroxide is added to the aqueous solution of the sulfonated product. researchgate.net The mixture is then cooled to facilitate the precipitation of the barium diphenylamine sulfonate. chemicalbook.com

Research on the ion-ion interactions of barium diphenylamine sulfonate in acetonitrile-water mixtures provides further insight into its behavior in solution. The study calculated various thermodynamic parameters, including solvation volumes, which are presented in the table below. The negative values for the electrostriction volume (Ve) indicate a significant compression of the solvent around the ions due to the strong ion-solvent interactions. sciencepublishinggroup.com

Table 1: Solvation and Molar Volumes of Barium Diphenylamine Sulfonate in Acetonitrile-Water Mixtures at Different Temperatures sciencepublishinggroup.com

| Temperature (°C) | % Acetonitrile | Molar Volume of Saturated Solution (V_M) (cm³/mol) | Van der Waals Volume (V_w) (cm³/mol) | Electrostriction Volume (V_e) (cm³/mol) |

| 25 | 10 | 18.06 | 21.05 | -2.99 |

| 25 | 20 | 18.04 | 21.05 | -3.01 |

| 25 | 30 | 18.02 | 21.05 | -3.03 |

| 30 | 10 | 18.08 | 21.13 | -3.05 |

| 30 | 20 | 18.06 | 21.13 | -3.07 |

| 30 | 30 | 18.03 | 21.13 | -3.10 |

| 35 | 10 | 18.10 | 21.21 | -3.11 |

| 35 | 20 | 18.07 | 21.21 | -3.14 |

| 35 | 30 | 18.05 | 21.21 | -3.16 |

| 40 | 10 | 18.12 | 21.29 | -3.17 |

| 40 | 20 | 18.09 | 21.29 | -3.20 |

| 40 | 30 | 18.06 | 21.29 | -3.23 |

Theoretical and Computational Investigations of Barium Diphenylamine Sulfonate

Electronic Structure and Molecular Conformation Studies

In-depth computational analyses of the electronic structure and molecular geometry of barium diphenylamine (B1679370) sulfonate are not extensively reported.

Density Functional Theory (DFT) Computations on Molecular Geometry

Specific studies employing Density Functional Theory (DFT) to elucidate the molecular geometry of barium diphenylamine sulfonate have not been identified in a comprehensive search of scientific databases. DFT is a common computational method used to predict molecular structures and properties, but its application to this particular compound is not well-documented.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for barium diphenylamine sulfonate is not presently available. The energy difference between these frontier orbitals is crucial in predicting the chemical reactivity and electronic properties of a molecule. While general principles of molecular orbital theory can be applied, specific computational data for this compound are lacking.

Spectroscopic Property Simulations and Theoretical Infrared Spectra

While experimental infrared spectra for barium diphenylamine p-sulfonate are available, for instance, through the Coblentz Society's collection, theoretical simulations of these spectra have not been found. nist.gov Computational methods are often used to simulate vibrational spectra to aid in the assignment of experimental spectral bands, but such studies for barium diphenylamine sulfonate are not apparent in the literature.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors provide insights into the physicochemical properties and reactivity of molecules. For barium diphenylamine p-sulfonate, some of these descriptors have been computed and are available in public databases.

| Descriptor | Value |

| Molecular Weight | 633.9 g/mol |

| Monoisotopic Mass | 633.981526 Da |

| Topological Polar Surface Area | 155 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 4 |

| LogP (Predicted) | Not Available |

Data sourced from PubChem. nih.gov

These descriptors suggest a molecule with a significant polar surface area and the capacity to accept hydrogen bonds. However, a comprehensive study that utilizes these descriptors to predict the reactivity of barium diphenylamine sulfonate in various chemical environments is not available.

Investigations into the Stable Crystal Structure and Coordination Chemistry

Detailed crystallographic data and in-depth investigations into the stable crystal structure and coordination chemistry of barium diphenylamine sulfonate are not widely reported. While it is known to be a salt consisting of a barium cation and two diphenylamine sulfonate anions, the specific arrangement of these ions in a crystal lattice and the coordination environment of the barium ion have not been thoroughly elucidated in the available literature. The compound is described as a white or light grey tiny plate crystal powder. google.com

Mechanistic Principles of Barium Diphenylamine Sulfonate Reactivity

Redox Behavior and Electron Transfer Mechanisms

The most prominent characteristic of barium diphenylamine (B1679370) sulfonate is its redox activity, which is the basis for its widespread use in titrimetric analysis. The transfer of electrons to or from the molecule induces structural changes that are often accompanied by a distinct color change.

The function of barium diphenylamine sulfonate as a redox indicator is rooted in a multi-step oxidation process. The salt is preferred over diphenylamine due to its enhanced solubility in water. blogspot.comwikipedia.org The color change mechanism is not a simple one-step transition but involves the formation of an intermediate compound before the final colored product appears.

The process begins with the initial, irreversible oxidation of the diphenylamine-4-sulfonate ion by a strong oxidizing agent. This first step converts the colorless diphenylamine derivative into diphenylbenzidine sulfonic acid, which is also colorless. blogspot.comscienceinfo.com This reaction consumes the first portion of the titrant after the analyte has been completely reacted.

The crucial, visible step is the subsequent reversible oxidation of the colorless diphenylbenzidine sulfonic acid intermediate. This second stage involves the removal of electrons, leading to the formation of a highly conjugated structure known as diphenylbenzidine violet. blogspot.comscienceinfo.com This species possesses a quinoid-type structure and is responsible for the intense violet color that signals the endpoint of the titration. blogspot.com Some studies on the parent compound, diphenylamine, suggest the oxidative mechanism can be complex, potentially involving free radical species like diphenylbenzidine green. nih.gov It is important to note that the addition of a significant excess of the oxidizing agent can cause further, irreversible oxidation, leading to the decomposition of the violet product into red or yellow compounds of unknown composition. blogspot.com

| Reaction Stage | Compound | Appearance | Reversibility |

|---|---|---|---|

| Reduced Form | Diphenylamine-4-sulfonate | Colorless | - |

| Initial Oxidation Product | Diphenylbenzidine sulfonic acid | Colorless | Irreversible |

| Final Oxidized Form (Indicator) | Diphenylbenzidine violet (quinoid form) | Red-Violet | Reversible / Pseudoreversible iupac.org |

Barium diphenylamine sulfonate is classified as a "pseudoreversible" indicator, making it suitable for titrations involving strong oxidizing agents. iupac.org Its effectiveness is determined by its standard electrode potential, which is approximately +0.85 V in a 0.5M sulfuric acid solution. iupac.org This potential allows it to change color at or near the equivalence point of specific redox reactions.

A prime example of its application is in the titration of iron(II) ions with cerium(IV) sulfate (B86663). scribd.com The relevant redox couples and their standard potentials are:

Ce⁴⁺ + e⁻ ⇌ Ce³⁺ (E° = +1.44 V)

Fe³⁺ + e⁻ ⇌ Fe²⁺ (E° = +0.77 V)

During the titration, the cerium(IV) titrant preferentially oxidizes the iron(II) analyte. Because the standard potential of the indicator (+0.85 V) is higher than that of the Fe³⁺/Fe²⁺ couple, the indicator is not oxidized until virtually all the iron(II) has been consumed. scienceinfo.com At the equivalence point, the potential of the solution rises sharply to a value intermediate between the potentials of the two main redox couples (calculated to be 1.10 V for this system). scribd.com The first drop of excess Ce⁴⁺ solution then oxidizes the indicator from its colorless reduced form to the intensely colored violet form, providing a sharp and sensitive endpoint. scribd.combloomtechz.com The significant potential jump, noted to be around 0.32V with cerium sulfate titrations, contributes to this sensitivity. bloomtechz.com

| Redox System | Standard Potential (E°) | Role in Titration |

|---|---|---|

| Barium Diphenylamine Sulfonate (in 0.5M H₂SO₄) | ~ +0.85 V iupac.org | Indicator |

| Ce⁴⁺/Ce³⁺ | +1.44 V scribd.com | Titrant |

| Fe³⁺/Fe²⁺ | +0.77 V scribd.com | Analyte |

Electron Donor and Acceptor Properties in Organic Reactions

Beyond its role as an indicator, the molecular structure of barium diphenylamine sulfonate imparts both electron-donating and electron-accepting properties, allowing it to participate in a range of organic reactions. bloomtechz.comscbt.com The amine nitrogen atom acts as an electron donor, while the aromatic rings and the electron-withdrawing sulfonate group can accept electron density. scbt.com

This dual character facilitates its ability to form charge-transfer complexes, which can enhance the sensitivity of certain redox processes. scbt.com A practical demonstration of its electron transfer capability is its use as an electron mediator in biosensors. For instance, in a glucose oxidase electrode, barium diphenylamine sulfonate was found to shuttle electrons between the enzyme's active site and the electrode surface, resulting in a 3.8-fold increase in the response current density. bloomtechz.com

Complexation Chemistry and Ligand-Metal Ion Interactions

Barium diphenylamine sulfonate is an ionic compound where the barium ion (Ba²⁺) is associated with two diphenylamine-4-sulfonate anions. The interaction between the positive charge of the barium ion and the negative charge of the sulfonate groups (-SO₃⁻) forms a stable crystalline structure. bloomtechz.com

The sulfonate group also enables the anion to act as a ligand, forming complexes with other metal ions. Research has demonstrated its ability to form stable complexes with iron ions. researchgate.net In aqueous-alcoholic solutions, it reacts with hydrated iron(III) and iron(II) sulfates to produce distinct complex compounds. Through spectroscopic and thermogravimetric analysis, these complexes have been characterized, showing the diphenylamine sulfonate anion coordinating to the central iron atom. researchgate.net This complexing ability can be beneficial in synthetic chemistry; for example, the complexation between the barium ions and sulfonic acid groups has been shown to effectively inhibit the formation of by-products during certain sulfonation reactions. bloomtechz.com Furthermore, the electrostatic interaction between the sulfonate group and proteins has been used to increase the loading of enzymes onto electrode surfaces. bloomtechz.com

| Central Metal Ion | Characterized Complex Formula | Source |

|---|---|---|

| Iron(III) | [Fe(C₁₂H₁₀NO₃S)₆]·12H₂O | researchgate.net |

| Iron(II) | [Fe(C₁₂H₁₀NO₃S)₄]·9H₂O | researchgate.net |

Advanced Analytical Chemistry Research Utilizing Barium Diphenylamine Sulfonate

Innovations in Redox Titrimetry and Endpoint Detection

Barium diphenylamine (B1679370) sulfonate is widely recognized for its utility as a redox indicator, undergoing a reversible color change from colorless or pale green in its reduced form to a deep violet in its oxidized state. scribd.comchemistnotes.com This transition occurs at a specific electrode potential, signaling the completion of the redox reaction.

Optimization for the Titration of Reducing Agents (e.g., Ferrous Ions, Sulfites)

The titration of ferrous ions (Fe²⁺) with an oxidizing agent like potassium dichromate (K₂Cr₂O₇) is a classic example where barium diphenylamine sulfonate excels as an indicator. scribd.comresearchgate.net The endpoint is marked by a sharp color change from green (due to the presence of Cr³⁺ ions) to a persistent deep violet. scribd.com This distinct color change enhances the accuracy of determining the concentration of iron in various samples, including iron ore. scribd.comresearchgate.net

Recent research has focused on optimizing this titration by exploring alternative reducing agents for the initial conversion of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). One study proposed using potassium tetrahydroborate (KBH₄) as a substitute for the traditionally used stannous chloride (SnCl₂), aiming to improve the method's efficiency and reduce interference from other ions, such as copper. researchgate.net

The effectiveness of barium diphenylamine sulfonate as an indicator is attributed to its transition potential, which lies suitably between the standard potentials of the analyte and the titrant. chemistnotes.comiupac.org For the titration of ferrous ions with dichromate, the indicator's potential allows for a clear and timely color change at the equivalence point. chemistnotes.combloomtechz.com

Interactive Table: Titration of Ferrous Ions with Potassium Dichromate

| Analyte | Titrant | Indicator | Initial Color | Endpoint Color |

| Ferrous Ions (Fe²⁺) | Potassium Dichromate (K₂Cr₂O₇) | Barium Diphenylamine Sulfonate | Green | Deep Violet |

Applications in Uranium(IV) Determination

Barium diphenylamine sulfonate plays a significant role in the determination of uranium, particularly in nuclear fuel processing and geological samples. ijacskros.comrsc.orgresearchgate.net In these applications, uranium in its +6 oxidation state (U(VI)) is first reduced to uranium(IV) (U(IV)). The resulting U(IV) is then titrated with a standard solution of potassium dichromate, with barium diphenylamine sulfonate serving as the indicator. ijacskros.comresearchgate.net The endpoint is signaled by the appearance of a violet color. ijacskros.com

This method has been optimized to handle various sample matrices and potential interferences. For instance, procedures have been developed to destroy interfering substances like hydrazine (B178648) before the titration. ijacskros.com The accuracy of this titrimetric method is high, with a coefficient of variation reported to be less than 0.3% for the determination of 200 to 300 mg of uranium per aliquot. rsc.org

The versatility of this method allows for the determination of both uranous (U(IV)) and total uranium content in a sample. ijacskros.com After the initial titration for U(IV), further chemical treatment can be applied to the solution to determine the total uranium concentration. ijacskros.com

Comparative Studies on Indicator Effectiveness Across Diverse Matrices (e.g., Soil Types)

The performance of analytical indicators can be significantly influenced by the composition of the sample matrix. In the context of soil analysis, the determination of organic matter content is crucial for assessing soil health and productivity. cabidigitallibrary.org The Walkley-Black method, a common procedure for this analysis, involves the oxidation of organic carbon with potassium dichromate and subsequent titration of the excess dichromate with a ferrous salt. whoi.edujournals.co.za

Comparative studies have evaluated the effectiveness of different indicators, including barium diphenylamine sulfonate, ferroin (B110374), and diphenylamine, in various soil types. cabidigitallibrary.org Findings indicate that in coarse-textured soils, all three indicators perform almost equally well. However, in medium-textured soils, both ferroin and barium diphenylamine sulfonate are more effective than diphenylamine. cabidigitallibrary.org

For fine-textured and highly dispersed sodic soils, barium diphenylamine sulfonate has proven to be the most effective indicator. cabidigitallibrary.org The clarity of the endpoint can be obscured in these soil types due to turbidity, which tends to interfere with the color change of other indicators like ferroin. cabidigitallibrary.org The superior performance of barium diphenylamine sulfonate in these challenging matrices makes it the indicator of choice for routine soil analysis in many laboratories. cabidigitallibrary.orgscielo.br

Interactive Table: Indicator Effectiveness in Different Soil Textures

| Soil Texture | Barium Diphenylamine Sulfonate | Ferroin | Diphenylamine |

| Coarse | Effective | Effective | Effective |

| Medium | More Effective | More Effective | Less Effective |

| Fine/Dispersed Sodic | Most Effective | Less Effective | Less Effective |

Spectrophotometric and Colorimetric Method Development

Beyond its role as a visual indicator, barium diphenylamine sulfonate is also utilized in the development of spectrophotometric and colorimetric methods for the detection and quantification of various substances. These methods rely on the formation of colored complexes or the change in absorbance of the indicator in the presence of an analyte.

Development of Methods for Ozone Detection in Ultrapure Water

The accurate measurement of ozone (O₃) in ultrapure water is critical in industries such as semiconductor manufacturing and pharmaceuticals. A spectrophotometric method has been developed that utilizes the reaction between barium diphenylamine sulfonate and ozone in a buffered system (pH 8.5). bloomtechz.com This reaction forms a purple complex with a molar absorptivity of ε = 2.1 × 10⁴ L/mol·cm at a wavelength of 540 nm. bloomtechz.com

This method offers a significant improvement over the traditional starch-potassium iodide method, with a lower detection limit of 0.02 mg/L, making it highly suitable for the analysis of ultrapure water. bloomtechz.com The high sensitivity and specificity of this method provide a reliable means of monitoring low levels of ozone.

Applications as a Color Developer in Oxidation Systems (e.g., K₂Cr₂O₇ System for Chemical Oxygen Demand Analysis)

Chemical Oxygen Demand (COD) is a key parameter for assessing water quality, representing the amount of oxygen required to chemically oxidize the organic and inorganic matter in a water sample. In a method utilizing potassium dichromate (K₂Cr₂O₇) as the oxidizing agent, barium diphenylamine sulfonate is employed as a color developer. bloomtechz.com

After the oxidation reaction is complete, the color of the solution is measured at 520 nm. bloomtechz.com This method has been shown to reduce the analysis time by 60% and maintain a standard deviation within ±3% when compared to the standard national method (GB 11914-89). bloomtechz.com This demonstrates the efficiency and reliability of using barium diphenylamine sulfonate as a colorimetric reagent in COD analysis.

Additionally, barium diphenylamine sulfonate has been used for the colorimetric analysis of iron ions. At a pH of 4.5, Fe³⁺ forms a blue complex with the indicator, exhibiting a maximum absorbance at 630 nm and a detection limit of 0.01 µg/L. bloomtechz.com This method has found successful application in the clinical detection of serum iron content and the monitoring of industrial circulating water. bloomtechz.com

Environmental Analytical Chemistry Applications

Barium diphenylamine sulfonate serves as a critical reagent in various environmental analytical chemistry applications, particularly in soil analysis. Its properties as a redox indicator and a complexing agent enable the quantification of key soil health parameters.

Quantification of Soil Organic Carbon via the Walkley-Black Method

The Walkley-Black method is a widely used wet oxidation technique for the determination of soil organic carbon. fao.orgjournals.co.za In this procedure, soil organic matter is oxidized by a mixture of potassium dichromate and concentrated sulfuric acid. fao.orgagr.gc.ca The heat generated from the dilution of the sulfuric acid is sufficient to drive the oxidation of a significant portion of the organic carbon. fao.orgscispace.com

Barium diphenylamine sulfonate is employed as a redox indicator in the titration step of this method. agr.gc.cawhoi.edu After the initial oxidation of the organic matter, the excess, unreacted dichromate is determined by titrating the solution with a standard solution of ferrous ammonium (B1175870) sulfate (B86663) or ferrous sulfate. journals.co.zawhoi.edu The indicator marks the endpoint of the titration with a distinct color change. The solution is purple or blue in the presence of excess dichromate and flashes to green at the endpoint when all the excess dichromate has been reduced by the ferrous salt. agr.gc.cawhoi.edu The addition of phosphoric acid is often recommended when using this indicator. fao.orgjournals.co.za

Studies have shown that barium diphenylamine sulfonate is a highly effective indicator for this purpose, providing a sharp and clear endpoint. cabidigitallibrary.org It is considered particularly superior for fine-textured soils and highly dispersed sodic soils where the endpoint for other indicators, like ferroin, can be less distinct. scispace.comcabidigitallibrary.org Because the Walkley-Black procedure results in incomplete oxidation of soil organic carbon (recovering on average about 75-77%), a correction factor of 1.3 to 1.33 is commonly applied to the final calculation to estimate the total organic carbon content. journals.co.zawhoi.edu

Table 1: Key Parameters of the Walkley-Black Method Using Barium Diphenylamine Sulfonate

| Parameter | Description | Reference |

| Principle | Wet oxidation of soil organic carbon by chromic acid. | fao.org |

| Oxidizing Agents | Potassium dichromate (K₂Cr₂O₇) and concentrated Sulfuric Acid (H₂SO₄). | agr.gc.ca |

| Indicator | Barium diphenylamine sulfonate. | whoi.edu |

| Titrant | Ferrous sulfate (FeSO₄) or Ferrous ammonium sulfate. | journals.co.zawhoi.edu |

| Indicator Color Change | Purple/Blue (oxidized form) to Green (reduced form). | agr.gc.cawhoi.edu |

| Correction Factor | 1.3 - 1.33 (to account for incomplete oxidation). | journals.co.zawhoi.edu |

Analysis of Available Phosphorus in Calcareous Soils

Barium diphenylamine sulfonate is utilized in a spectrophotometric method for the determination of available phosphorus, particularly in calcareous soils. bloomtechz.com These soils often contain calcium phosphates, and the analysis requires specific extraction methods. fao.org In this application, after extracting the available phosphorus from the soil using a sodium bicarbonate solution, barium diphenylamine sulfonate is added. bloomtechz.com It reacts with the phosphate (B84403) ions in the extract to form a blue-colored complex. bloomtechz.com The intensity of this blue color is proportional to the concentration of phosphorus. The complex exhibits a maximum absorbance (λmax) at a wavelength of 660 nm, allowing for its quantification using a spectrophotometer. bloomtechz.com This method is reported to have a detection limit of 0.5 mg/kg, making it suitable for analyzing available phosphorus levels in such soil types. bloomtechz.com

Table 2: Analytical Parameters for Phosphorus Analysis

| Parameter | Value | Reference |

| Analyte | Available Phosphorus (as phosphate ions). | bloomtechz.com |

| Matrix | Calcareous Soil (Sodium Bicarbonate extract). | bloomtechz.com |

| Reagent | Barium diphenylamine sulfonate. | bloomtechz.com |

| Complex Color | Blue. | bloomtechz.com |

| Maximum Absorbance (λmax) | 660 nm. | bloomtechz.com |

| Detection Limit | 0.5 mg/kg. | bloomtechz.com |

Modulation of Analytical Properties by Surfactant Systems

The analytical properties of barium diphenylamine sulfonate can be significantly altered by the presence of surfactants. Surfactants, which are molecules that adsorb at interfaces, can form microheterogeneous organized media, such as micelles, in solution. researchgate.netsapub.org These structures can interact with reagent molecules, thereby modifying their chemical and physical characteristics.

Effect of Surfactants on Spectrochemical and Acid-Base Properties

The interaction between barium diphenylamine sulfonate and surfactant systems can lead to notable changes in its spectrochemical and acid-base properties. researchgate.net Research on reagents of the diphenylamine series, including the barium salt of diphenylamine-4-sulfonic acid, has demonstrated that the nature and concentration of surfactants influence their absorption spectra. researchgate.net

The formation of micelles in aqueous surfactant solutions creates distinct microenvironments. When a reagent like barium diphenylamine sulfonate is incorporated into or bound to these micelles (a process known as solubilization), it experiences a different local polarity and electrostatic environment compared to the bulk aqueous solution. researchgate.net This can lead to shifts in its absorption maxima (λmax) and changes in its molar absorptivity. researchgate.net The binding constants between the surfactant micelles and the reagent have been determined and correlated with these observed changes. researchgate.net Furthermore, the acid-base properties of the indicator can be modified, as the micellar environment can alter the pKa values of the functional groups on the reagent molecule. researchgate.net The type of surfactant—whether anionic, cationic, or nonionic—plays a crucial role in the nature and extent of these modifications due to differing electrostatic and hydrophobic interactions. researchgate.netrsc.org

Influence on Reaction Kinetics, Sensitivity, and Selectivity in Analytical Reactions

Surfactant systems can exert a profound influence on the kinetics, sensitivity, and selectivity of analytical reactions involving barium diphenylamine sulfonate. The micellar environment can catalyze or inhibit reactions by concentrating reactants, stabilizing transition states, or altering reaction pathways. researchgate.netd-nb.info

For instance, in the oxidation of certain substrates using potassium dichromate, the use of barium diphenylamine sulfonate as a color developer has been shown to shorten the analysis time by 60% compared to standard methods, indicating a significant effect on reaction kinetics. bloomtechz.com

Catalytic and Functional Material Applications in Research

Exploration as a Phase Transfer Catalyst in Sulfonation Reactions

The potential use of barium diphenylamine (B1679370) sulfamate (B1201201) as a phase transfer catalyst (PTC) in sulfonation reactions is an area of theoretical interest. Phase transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. A PTC works by transporting a reactant from one phase to another where the reaction can occur.

In the context of sulfonation, where a sulfonic acid group is introduced into an organic molecule, a PTC could potentially transport the sulfonating agent or the organic substrate across the phase boundary. While specific research detailing the use of barium diphenylamine sulfamate for this purpose is not extensively documented in publicly available literature, its molecular structure suggests a theoretical basis for such a role. The organic diphenylamine portion provides solubility in organic media, while the ionic sulfamate salt end could interact with aqueous-phase reactants. However, without direct experimental studies, its efficiency and mechanism in sulfonation reactions as a phase transfer catalyst remain speculative.

Development of Modified Polymeric Carriers for Advanced Applications

The modification of polymers to create functional materials for specific tasks is a significant field of research. The grafting of smaller molecules onto polymer backbones can impart new and desirable properties to the bulk material.

Polyethyleneimine (PEI) is a cationic polymer known for its high density of amine groups, making it a versatile backbone for chemical modification. The grafting of various functional molecules onto PEI has been explored to create materials for applications such as gene delivery, CO2 capture, and heavy metal adsorption.

The functionalization of PEI with derivatives of triphenylamine (B166846) and other aromatic moieties has been shown to create fluorescent sensors capable of detecting nucleotides like ATP and GTP. nih.gov This is achieved by reacting the primary amines on the PEI backbone with aldehyde derivatives of the aromatic compounds. nih.gov While direct studies on grafting barium diphenylamine sulfamate onto PEI are not prominent, the principle of attaching sulfonate-containing aromatic compounds is established. Such a modification could theoretically combine the properties of the PEI backbone with the functionalities of the diphenylamine sulfonate group, potentially leading to novel materials for chelation or sensing applications.

Research in Advanced Drug Delivery Systems

Advanced drug delivery systems aim to increase the efficacy of therapeutic agents by delivering them to the target site in a controlled manner. Nanoparticles, particularly those with responsive properties, are a major focus of this research.

Mesoporous silica (B1680970) nanoparticles (MSNs) are widely investigated as drug carriers due to their high surface area, large pore volume, and tunable pore size. To achieve controlled release, the pores of these nanoparticles can be capped with "gatekeepers" that respond to specific stimuli, such as a change in pH. The microenvironment of tumor tissues is often more acidic than that of healthy tissues, making pH-responsiveness a valuable attribute for targeted cancer therapy.

The general strategy involves functionalizing the surface of MSNs with pH-sensitive polymers or molecules. These gatekeepers block the pores at physiological pH (around 7.4), trapping the drug inside. Upon reaching an acidic environment (pH < 7), the gatekeeper molecules change their conformation or solubility, opening the pores and releasing the encapsulated drug. While the specific integration of barium diphenylamine sulfamate into these systems is not a common example in the literature, the nanoparticles are capable of being loaded with a wide variety of therapeutic and diagnostic agents. The incorporation of a compound like barium diphenylamine sulfamate would depend on its therapeutic potential and its chemical compatibility with the nanoparticle and gatekeeper system.

Investigation as an Antioxidant and Corrosion Inhibitor in Material Systems

The diphenylamine moiety is a well-known antioxidant and stabilizer in many industrial applications. The sulfonate group can enhance its functionality, particularly in aqueous or polar environments.

Research has shown that diphenylamine sulfonate derivatives can act as effective corrosion inhibitors and stabilizers in electrochemical systems. For instance, sodium diphenylamine sulfonate (DASS) has been used as an electrolyte additive in zinc-ion batteries. researchgate.netresearchgate.net Theoretical calculations and experimental results indicate that the DASS molecule adsorbs onto the zinc anode surface. researchgate.netresearchgate.net This adsorption is facilitated by the coordination between the nitrogen and sulfur sites on the DASS molecule and the zinc metal. researchgate.netresearchgate.net This protective layer serves two main purposes: it prevents direct contact between water and the anode, thereby inhibiting side reactions like hydrogen evolution, and it guides a more stable and uniform deposition of zinc during the plating/stripping cycle. researchgate.netresearchgate.net This demonstrates the utility of the diphenylamine sulfonate structure in protecting metal surfaces and improving the performance of material systems.

Development of Copolymers for Scale Inhibition in Water Systems

Mineral scale formation, such as calcium carbonate and various sulfates, is a significant problem in industrial water systems, including cooling towers and pipelines. Chemical inhibitors are often added to the water to prevent the precipitation and deposition of these scales.

A copolymer of acrylic acid and diphenylamine sulphonic acid (AA-DPSA) has been synthesized and evaluated as a scale inhibitor. researchgate.net This copolymer combines the carboxylate groups of acrylic acid, which are effective at chelating scaling ions like Ca²⁺, with the sulfonic acid group of the diphenylamine monomer. The presence of these functional groups allows the polymer to interfere with the crystal growth of scale minerals.

The AA-DPSA copolymer has been shown to be a very effective inhibitor for both calcium carbonate (CaCO₃) and calcium sulfate (B86663) (CaSO₄) scales. researchgate.net The mechanism of inhibition involves the adsorption of the polymer's functional groups onto the active growth sites of the mineral crystals. This adsorption disrupts the normal crystal lattice formation, preventing further growth and precipitation of the scale. iwaponline.com Studies examining the crystal morphology using techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) confirm that the polymer alters the structure of the scale crystals, further demonstrating its inhibitory action. researchgate.net

| Parameter | Finding | Reference |

| Copolymer | Acrylic acid-diphenylamine sulphonic acid (AA-DPSA) | researchgate.net |

| Target Scales | Calcium Carbonate (CaCO₃) and Calcium Sulfate (CaSO₄) | researchgate.net |

| Inhibition Mechanism | Adsorption on crystal growth sites, lattice distortion | researchgate.netiwaponline.com |

| Characterization | Fourier transform infra-red spectroscopy (FT-IR), SEM, XRD | researchgate.net |

| Application | Cooling water industries | researchgate.net |

Environmental and Agricultural Research Perspectives

Role as a Soil Amendment and Conditioner

There is no evidence in peer-reviewed literature or agricultural extension resources to indicate that Barium diphenylamine (B1679370) sulfamate (B1201201) is used as a soil amendment or conditioner. The management of acidic soils, particularly those with high levels of exchangeable aluminum, typically involves the application of liming materials to raise soil pH or the incorporation of organic matter.

No studies were found that describe a mechanism by which Barium diphenylamine sulfamate reduces exchangeable aluminum in red soil. Aluminum toxicity in acidic soils is a well-documented agricultural problem, and its remediation focuses on increasing soil pH to precipitate aluminum out of the soil solution, rendering it non-toxic to plants. The application of sulfates, such as in aluminum sulfate (B86663), can acidify soil, which would generally increase, not decrease, the availability of toxic aluminum.

Influence on Plant Physiology and Stress Response

Scientific literature does not support the claim that Barium diphenylamine sulfamate influences plant physiology or stress responses in the manner described. While certain compounds can elicit stress-response pathways in plants, there is no research to suggest Barium diphenylamine sulfamate is one of them. Barium, as a heavy metal, is generally considered non-essential and can be toxic to plants at elevated concentrations, potentially inhibiting growth.

No research was found to substantiate the claim that Barium diphenylamine sulfamate enhances enzyme activity or proline content in drought-stressed crops. The accumulation of proline and increased activity of antioxidant enzymes are known plant responses to drought stress, serving as protective mechanisms. However, these responses have not been linked to the application of Barium diphenylamine sulfamate.

Environmental Fate and Degradation Studies of Diphenylamine Derivatives (Broader Context)

Analytical Methodologies for Barium Transformation and Risk Assessment in Environmental Matrices

The analysis of barium in environmental samples is well-established, utilizing techniques such as atomic absorption spectroscopy (AAS), inductively coupled plasma-atomic emission spectroscopy (ICP-AES), and inductively coupled plasma-mass spectrometry (ICP-MS). These methods are crucial for assessing the environmental risk of barium contamination. Similarly, methods exist for the determination of substituted diphenylamines in environmental samples, often employing gas chromatography-tandem mass spectrometry (GC-MS/MS). Risk assessment would consider the toxicity of both the barium cation and the diphenylamine sulfonate anion, as well as their mobility and persistence in soil and water.

Future Directions and Emerging Research Avenues

Integration with Green Chemistry Principles for Sustainable Synthesis and Application

The traditional synthesis of barium diphenylamine (B1679370) sulfamate (B1201201) often involves processes that are at odds with contemporary principles of environmental stewardship. google.com Typically, the synthesis involves the sulfonation of diphenylamine using concentrated sulfuric acid at elevated temperatures, followed by neutralization with a barium salt. google.com This method presents several areas for improvement when viewed through the lens of green chemistry.

Future research will likely focus on developing more sustainable synthetic routes guided by the twelve principles of green chemistry. yale.edusigmaaldrich.comacs.org Key areas for investigation include:

Safer Solvents and Reagents : The use of concentrated sulfuric acid is a significant hazard. Research into alternative, less corrosive, and hazardous sulfonating agents or catalytic systems could drastically improve the safety and environmental profile of the synthesis. essentialchemicalindustry.orgblazingprojects.com The exploration of deep eutectic solvents (DESs) or aqueous-based systems, which have shown success in other sulfonamide syntheses, could offer a viable green alternative. uniba.it

Energy Efficiency : The high temperatures required for traditional sulfonation contribute to a significant energy footprint. google.com Developing catalytic processes that can proceed at or near ambient temperature and pressure would represent a substantial advancement in energy efficiency. yale.eduessentialchemicalindustry.org

Atom Economy : Green synthesis aims to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. acs.org Future synthetic strategies could be designed to improve the atom economy over current methods, potentially through catalytic cycles that regenerate reagents. acs.orgessentialchemicalindustry.org

Use of Renewable Feedstocks : While the core aromatic structures of diphenylamine are currently derived from petrochemical sources, future research could explore pathways from bio-based renewable feedstocks as the chemical industry moves towards greater sustainability. yale.edu

By redesigning the synthesis of barium diphenylamine sulfamate, chemists can not only reduce its environmental impact but also potentially lower costs and improve safety.

| Green Chemistry Principle | Traditional Synthesis Challenge | Potential Sustainable Approach |

| Prevention of Waste | Use of stoichiometric reagents can lead to byproducts. | Development of catalytic methods with high selectivity. acs.org |

| Less Hazardous Synthesis | Employs concentrated sulfuric acid. google.com | Use of solid acid catalysts or milder sulfonating agents. blazingprojects.com |

| Design for Energy Efficiency | Requires high reaction temperatures (155-160°C). google.com | Catalytic systems that operate at lower temperatures. sigmaaldrich.com |

| Safer Solvents & Auxiliaries | The reaction mixture is highly acidic and corrosive. | Synthesis in aqueous media or biodegradable deep eutectic solvents. uniba.it |

Exploration of Novel Derivatization and Functionalization Strategies

The molecular structure of barium diphenylamine sulfamate offers multiple sites for chemical modification, opening avenues for the creation of new molecules with tailored properties. Derivatization and functionalization strategies can transform this relatively simple indicator into a platform for advanced materials and functional chemicals.

Future research in this area could explore:

Modification of the Aromatic Rings : The phenyl rings of the diphenylamine backbone can be functionalized with various substituent groups to alter the electronic and steric properties of the molecule. For instance, introducing electron-donating or electron-withdrawing groups could fine-tune its redox potential, making it suitable for a wider range of analytical applications or for use as a component in redox-flow batteries.

Functionalization of the Sulfonate Group : The sulfonate group itself can be a point of modification. Conversion to sulfonyl chlorides or sulfonamides could create reactive handles for polymerization or for grafting the molecule onto surfaces. acs.orgresearchgate.net This could lead to the development of functionalized materials, such as ion-exchange resins or heterogeneous catalysts. mdpi.comresearchgate.net

Synthesis of Polymeric Derivatives : The amine group on diphenylamine can be a site for polymerization. The electrochemical or chemical polymerization of diphenylamine derivatives is a known route to producing conductive polymers. researchgate.net Functionalizing these polymers with sulfonate groups could enhance their solubility and processability, leading to new materials for sensors, electrochromic devices, or antistatic coatings.

Research has already shown that derivatives of the parent compound, diphenylamine, can exhibit a range of biological activities, including antimicrobial properties. nih.govnih.govresearchgate.net By exploring similar derivatization strategies for barium diphenylamine sulfamate, it may be possible to develop new compounds for pharmaceutical or agrochemical applications.

| Derivatization Strategy | Potential New Property/Application | Relevant Chemical Moieties |

| Aromatic Ring Substitution | Tunable redox potential for new indicators or batteries. | Nitro groups, Alkyl groups, Halogens |

| Sulfonate Group Conversion | Covalent attachment to polymers or surfaces. | Sulfonyl chloride, Sulfonamide acs.org |

| N-Functionalization/Polymerization | Creation of conductive or functional polymers. researchgate.net | Poly(diphenylamine) backbone researchgate.net |

| Introduction of Bioactive Moieties | Development of novel antimicrobial agents. nih.gov | Hydrazinyl, Acetamide groups nih.govnih.gov |

Multidisciplinary Research Collaborations at the Interface of Chemistry, Materials Science, and Environmental Science

The unique properties of barium diphenylamine sulfamate and its potential derivatives make it a compelling subject for multidisciplinary research. Collaborations that bridge chemistry, materials science, and environmental science are essential to unlock its full potential.

Chemistry and Materials Science : The development of new polymers and functional materials based on diphenylamine sulfonate structures is a prime area for collaboration. Material scientists can guide the design of new molecules with specific properties, such as high thermal stability for advanced plastics, specific conductivity for electronic components, or selective ion-binding for separation membranes. americanelements.com Its use as a precursor for thin-film deposition also points to applications in electronics and coatings. gspchem.com

Chemistry and Environmental Science : As a well-established redox indicator, barium diphenylamine sulfamate is already a tool for environmental analysis. acs.org Future research could focus on developing new analytical methods or sensors based on this compound for the detection of specific environmental pollutants. Functionalizing surfaces with derivatives of this molecule could lead to highly sensitive and selective electrochemical sensors for heavy metals or organic contaminants. The biodegradability and environmental fate of diphenylamine and its derivatives are also important areas for study to ensure their sustainable application. researchgate.net

Materials Science and Environmental Science : A key application at this interface is the development of materials for environmental remediation. For example, polymers or functionalized silica (B1680970) incorporating the diphenylamine sulfamate moiety could be designed to selectively adsorb pollutants from water. mdpi.com Furthermore, its role as an antioxidant could be leveraged in creating more durable materials that are resistant to environmental degradation, extending product lifespans and reducing waste. researchgate.net

The convergence of these fields will be crucial for translating fundamental chemical discoveries into practical technologies that address pressing challenges in materials innovation and environmental protection.

Q & A

Q. What is the primary role of barium diphenylamine sulfamate in redox titrations, and how does its mechanism of action influence experimental design?

Barium diphenylamine sulfamate is a redox indicator used in titrations involving ferrous ammonium sulfate, where it undergoes a color change from colorless to violet upon oxidation . Its mechanism relies on sulfonate groups stabilizing the oxidized form, making it critical for detecting endpoint transitions in acidic media. To ensure reproducibility, researchers must standardize solution preparation (e.g., 0.2% aqueous solutions) and control pH (<1) to avoid interference from competing ions .

Q. How should researchers prepare and validate barium diphenylamine sulfamate solutions for analytical applications?

Solutions are typically prepared by dissolving the compound in deoxygenated water (boiled to remove dissolved oxygen) to prevent premature oxidation. Validation involves testing against certified reference materials (e.g., potassium dichromate) to confirm molar absorptivity and endpoint sharpness. Documentation of purity (>99%) and storage conditions (amber glass, inert atmosphere) is essential for traceability .

Q. What spectroscopic or chromatographic methods are recommended for characterizing barium diphenylamine sulfamate purity?

UV-Vis spectroscopy (λmax ~520 nm in acidic media) and HPLC with UV detection are standard for assessing purity. Elemental analysis (e.g., Ba²⁺ quantification via ICP-MS) and FT-IR (to confirm sulfonate and amine functional groups) provide complementary data . For novel derivatives, X-ray crystallography may resolve structural ambiguities .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability data for barium diphenylamine sulfamate under varying environmental conditions?

Stability contradictions often arise from differences in humidity, light exposure, or trace metal contaminants. A systematic approach includes:

- Conducting accelerated stability studies (40°C/75% RH for 6 months).

- Comparing degradation kinetics via Arrhenius modeling.

- Validating results using multiple analytical techniques (e.g., TGA for thermal stability, NMR for structural integrity) . Contradictory findings should be resolved through collaborative interlaboratory studies .

Q. What strategies optimize the use of barium diphenylamine sulfamate in complex matrices (e.g., biological or environmental samples)?

Matrix effects (e.g., protein binding or ionic interference) can reduce indicator sensitivity. Strategies include:

Q. How does the coordination chemistry of barium diphenylamine sulfamate influence its selectivity in multi-component redox systems?

The Ba²⁺ ion’s hard acid character preferentially binds sulfonate groups, leaving the diphenylamine moiety free for redox activity. In systems with competing ligands (e.g., sulfate or phosphate), selectivity can be enhanced by modifying the solvent polarity or introducing crown ethers to shield Ba²⁺ . Theoretical studies (DFT calculations) may predict binding affinities and guide experimental design .

Methodological Considerations

Q. What experimental controls are critical when using barium diphenylamine sulfamate in kinetic studies of redox reactions?

Q. How should researchers document and report barium diphenylamine sulfamate-related data to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Provide full synthetic protocols for novel derivatives in supplementary materials.

- Report CAS 6211-24-1, molecular formula (C24H20BaN2O6S2), and source/purity in the "Experimental" section.

- Deposit raw spectral data in public repositories (e.g., Zenodo) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the optimal concentration range for barium diphenylamine sulfamate in titrimetry?

Discrepancies often stem from differences in analyte concentration or titration speed. A meta-analysis of 20+ studies suggests:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.